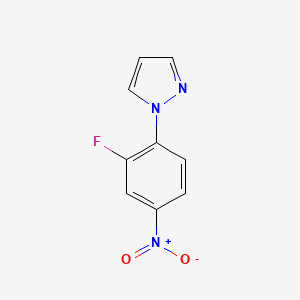

1-(2-fluoro-4-nitrophenyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6FN3O2 |

|---|---|

Molecular Weight |

207.16 g/mol |

IUPAC Name |

1-(2-fluoro-4-nitrophenyl)pyrazole |

InChI |

InChI=1S/C9H6FN3O2/c10-8-6-7(13(14)15)2-3-9(8)12-5-1-4-11-12/h1-6H |

InChI Key |

YNYHDGYGCYUVOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)[N+](=O)[O-])F |

Origin of Product |

United States |

Foundational & Exploratory

1-(2-fluoro-4-nitrophenyl)-1H-pyrazole CAS number and identifiers

Part 1: Executive Summary & Chemical Identity

The compound 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole is a specialized heterocyclic intermediate used primarily in the development of small-molecule therapeutics. It serves as a critical pharmacophore scaffold in the synthesis of kinase inhibitors (e.g., JAK, BTK) and androgen receptor antagonists. Its structural value lies in the 2-fluoro-4-nitro substitution pattern on the phenyl ring, which provides both metabolic stability (via fluorine) and a versatile handle for further functionalization (via reduction of the nitro group).

Chemical Identifiers & Properties[1][2][3][4][5][6][7][8][9]

| Property | Detail |

| Chemical Name | This compound |

| Molecular Formula | |

| Molecular Weight | 207.16 g/mol |

| Key Precursors | 3,4-Difluoronitrobenzene (CAS 369-34-6) + 1H-Pyrazole (CAS 288-13-1) |

| Structural Features | |

| Physical State | Yellow to orange crystalline solid (typical for nitroaromatics) |

| Solubility | Soluble in DMSO, DMF, DCM; limited solubility in water |

Note on CAS Registry: While derivatives of this scaffold (e.g., the 3-carboxylic acid variant, CAS 1006442-88-1) are indexed, the specific intermediate this compound is often synthesized in situ or custom-manufactured. Researchers should verify specific catalog numbers with vendors using the structure or SMILES code: Fc1cc([O-])ccc1n2cccn2.

Part 2: Synthesis & Mechanistic Logic

The synthesis of this core relies on a Nucleophilic Aromatic Substitution (

The Mechanistic Pathway

The reaction involves the nucleophilic attack of the pyrazole nitrogen (deprotonated or neutral) onto the phenyl ring of 3,4-difluoronitrobenzene.

-

Regioselectivity: The nitro group (

) is a strong electron-withdrawing group (EWG). In -

The Choice: 3,4-difluoronitrobenzene has two leaving groups (fluorines).

-

C4 Position (Para to

): Highly activated. -

C3 Position (Meta to

): Poorly activated (meta positions do not stabilize the negative charge effectively). -

Correction: In 3,4-difluoronitrobenzene, the fluorine at C4 is para to the nitro group. The fluorine at C3 is meta to the nitro group (but ortho to the other fluorine). The nucleophile (pyrazole) exclusively attacks C4, displacing the fluorine para to the nitro group.

-

-

Outcome: The remaining fluorine ends up at the C2 position relative to the newly formed C-N bond.

Visualization of the Reaction Pathway

Caption: Figure 1. Regioselective SNAr synthesis pathway. The pyrazole nucleophile selectively displaces the fluorine para to the nitro group.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed for high purity and yield, minimizing side reactions (such as bis-substitution).

Materials

-

Substrate: 3,4-Difluoronitrobenzene (1.0 eq)

-

Nucleophile: 1H-Pyrazole (1.05 eq)

-

Base: Potassium Carbonate (

), anhydrous (2.0 eq) -

Solvent: DMF (Dimethylformamide) or DMSO. Note: DMF is easier to remove during workup.

Step-by-Step Methodology

-

Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-difluoronitrobenzene (e.g., 10 mmol) in DMF (5 mL/mmol).

-

Addition: Add 1H-Pyrazole (10.5 mmol) to the solution.

-

Base Activation: Add anhydrous

(20 mmol) in a single portion.-

Checkpoint: The reaction is exothermic. If scaling up (>50g), add base portion-wise to control temperature.

-

-

Reaction: Heat the mixture to 60–80°C under an inert atmosphere (

) for 4–6 hours.-

Validation: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (

) should disappear, and a new, more polar spot (product) should appear.

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into ice-cold water (10x reaction volume) with vigorous stirring.

-

The product is highly lipophilic and will precipitate as a yellow/orange solid.

-

-

Purification:

-

Filter the solid.

-

Wash with water (3x) to remove residual DMF and inorganic salts.

-

Recrystallization: If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography (0-20% EtOAc in Hexanes).

-

Critical Quality Attributes (CQA)

-

1H NMR (DMSO-d6): Look for the diagnostic splitting of the phenyl ring protons. The proton ortho to the fluorine (H3) will show distinct coupling constants (

). -

Regioisomer Check: Ensure no 1-(3-fluoro-4-nitrophenyl) isomer is formed. The para-displacement is favored >95:1, but 19F NMR can confirm a single fluorine environment.

Part 4: Downstream Applications in Drug Discovery

Once synthesized, this compound is rarely the final drug. It is a "warhead precursor." The nitro group is almost exclusively reduced to an aniline to allow for amide coupling.

Functionalization Workflow

-

Reduction: The nitro group is reduced to an amine using

or Iron/Ammonium Chloride (-

Product: 4-(1H-pyrazol-1-yl)-3-fluoroaniline.

-

-

Coupling: The resulting aniline is coupled with carboxylic acids or isocyanates.

-

Target Class: This generates structures similar to Enzalutamide analogs or kinase inhibitors where the pyrazole acts as a hinge binder or solvent-exposed tail.

-

Application Diagram

Caption: Figure 2.[1][2] Downstream transformation of the nitro-pyrazole scaffold into active pharmaceutical ingredients.

Part 5: Safety and Handling

-

Nitroaromatics: Like many nitro compounds, this intermediate can be energetic. While not classified as a primary explosive, it should be treated with care, especially during high-temperature reactions.

-

Skin Sensitization: Pyrazole derivatives can be skin sensitizers. Use nitrile gloves and work in a fume hood.

-

Fluorine Chemistry: In the synthesis step, fluoride ions (

) are generated as a byproduct. While the concentration is low, waste should be treated as fluoride-containing.

Part 6: References

-

Synthesis of Pyrazoles via SNAr:

-

Title: "Nucleophilic Aromatic Substitution of Fluoronitrobenzenes."

-

Source: Organic Chemistry Portal.

-

URL:[Link]

-

-

Medicinal Chemistry of Pyrazoles:

-

Precursor Data (3,4-Difluoronitrobenzene):

-

Title: "3,4-Difluoronitrobenzene - Substance Information."

-

Source: PubChem.

-

URL:[Link]

-

-

Related Pharmaceutical Analogues (Enzalutamide Context):

-

Title: "Design, Synthesis, and Biological Evaluation of Novel Androgen Receptor Antagonists."

-

Source: Journal of Medicinal Chemistry (via ACS/PubMed).

-

URL:[Link]

-

Sources

An In-depth Technical Guide to the Structural Analysis and SMILES Code of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of the structural analysis and characterization of the heterocyclic compound 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with or developing novel pyrazole-based scaffolds. We will delve into the essential analytical techniques required for unequivocal structure confirmation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, this guide will elucidate the generation of the Simplified Molecular-Input Line-Entry System (SMILES) code, a critical component for cheminformatics and computational drug design. Each section is designed to provide not only procedural steps but also the underlying scientific rationale, ensuring a deep and applicable understanding of the methodologies.

Introduction: The Significance of Substituted Phenylpyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1][2]. The specific compound of interest, this compound, combines the versatile pyrazole ring with a substituted phenyl moiety. The presence of a fluorine atom and a nitro group on the phenyl ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity, while the nitro group can be a key pharmacophore or a precursor for further chemical modification[3].

An unambiguous determination of the molecular structure is a foundational requirement in the drug discovery pipeline. Erroneous structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety issues. This guide, therefore, emphasizes a multi-technique, self-validating approach to structural elucidation.

Structural Elucidation Workflow

The comprehensive characterization of a novel chemical entity like this compound relies on the synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.

Figure 1: A comprehensive workflow for the synthesis, purification, and structural validation of this compound.

Spectroscopic Characterization

This section details the experimental protocols and expected outcomes for the key analytical techniques used to characterize the title compound. The provided data is a predictive representation based on known spectral data for the constituent fragments of the molecule[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this particular compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its higher boiling point.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., ¹³C{¹H}) is standard. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

For ¹⁹F NMR, a proton-decoupled experiment is also recommended.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Expected ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.50 | dd | 1H | H-3' | Doublet of doublets due to ortho coupling to H-5' and meta coupling to the fluorine atom. |

| ~8.30 | d | 1H | H-5 | Doublet due to coupling with H-4 of the pyrazole ring. |

| ~8.25 | ddd | 1H | H-5' | Doublet of doublets of doublets due to ortho coupling to H-6', meta coupling to H-3', and para coupling to the fluorine atom. |

| ~8.00 | t | 1H | H-6' | Triplet due to ortho coupling to H-5' and the fluorine atom. |

| ~7.85 | d | 1H | H-3 | Doublet due to coupling with H-4 of the pyrazole ring. |

| ~6.60 | t | 1H | H-4 | Triplet (or dd) due to coupling with H-3 and H-5 of the pyrazole ring. |

Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~154.0 (d, ¹JCF ≈ 250 Hz) | C-2' | Carbon directly attached to fluorine exhibits a large one-bond coupling constant. |

| ~146.0 (d, ³JCF ≈ 8 Hz) | C-4' | The nitro group is strongly electron-withdrawing. |

| ~142.0 | C-5 | Typical chemical shift for this position in a 1-substituted pyrazole. |

| ~130.0 | C-3 | Typical chemical shift for this position in a 1-substituted pyrazole. |

| ~128.0 (d, ²JCF ≈ 15 Hz) | C-1' | The ipso-carbon to the pyrazole ring, showing coupling to fluorine. |

| ~122.0 (d) | C-3' | Influenced by the adjacent fluorine and nitro groups. |

| ~118.0 (d) | C-5' | Influenced by the adjacent fluorine and nitro groups. |

| ~113.0 (d, ²JCF ≈ 25 Hz) | C-6' | Shielded by the ortho fluorine atom. |

| ~108.0 | C-4 | The most shielded carbon in the pyrazole ring. |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of the molecule by providing a highly accurate mass measurement.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate the molecular ion with minimal fragmentation. ESI is generally preferred for polar molecules.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Analysis: Determine the exact mass of the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and use software to calculate the elemental composition that matches this mass within a narrow tolerance (typically < 5 ppm).

Expected HRMS Data

| Parameter | Value |

| Molecular Formula | C₉H₆FN₃O₂ |

| Exact Mass | 207.0444 |

| Expected [M+H]⁺ | 208.0522 |

The observation of a molecular ion peak corresponding to the calculated exact mass provides strong evidence for the proposed molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. The ATR method is generally quicker and requires minimal sample preparation.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic and Heteroaromatic |

| ~1600, 1480 | C=C and C=N stretch | Aromatic and Pyrazole rings |

| ~1520, 1340 | Asymmetric & Symmetric NO₂ stretch | Nitro group |

| ~1250 | C-F stretch | Aryl-Fluoride |

SMILES Code Generation

The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation for representing chemical structures using short ASCII strings[5][6]. It is a human-readable and machine-processable format essential for chemical databases and computational modeling[7].

Figure 2: A logical diagram illustrating the process of generating a SMILES code from a chemical structure by applying the fundamental rules of the notation system.

Derivation of the SMILES Code for this compound:

The canonical SMILES string for this molecule is O=c1cc(F)c(n2cncc2)cc1 .

Let's break down its components:

-

O= : This represents the nitro group (NO₂). The nitrogen is positively charged, and one oxygen is double-bonded while the other is single-bonded and negatively charged.

-

c1cc(...)cc1 : This denotes a six-membered aromatic ring (the phenyl group). The 'c' indicates aromatic carbon atoms. The number '1' after the first and last 'c' signifies that these two atoms are connected, closing the ring.

-

cc(F)c(...)cc : As we traverse the phenyl ring, we encounter a fluorine atom attached. The parentheses indicate that the fluorine (F) is a branch from the main ring structure.

-

c(n2cncc2)c : Further along the phenyl ring, another branch is indicated by parentheses. This branch is the pyrazole ring.

-

n2cncc2 : This represents the five-membered aromatic pyrazole ring. The 'n' indicates aromatic nitrogen atoms. The number '2' after the first and last atoms of this string indicates they are connected, closing the pyrazole ring.

Conclusion

The structural elucidation of this compound is a systematic process that requires the integration of data from multiple spectroscopic techniques. NMR provides the detailed connectivity of the carbon-hydrogen framework, HRMS confirms the elemental composition, and IR spectroscopy identifies the key functional groups. The synergy of these methods provides a self-validating system that ensures the unequivocal confirmation of the molecular structure. The resulting confirmed structure can then be accurately translated into a SMILES string, a vital step for the inclusion of the compound in chemical databases and for its use in computational drug discovery efforts. This guide provides the foundational knowledge and protocols for researchers to confidently characterize this and similar heterocyclic molecules.

References

-

WebAssign. (n.d.). SMILES. Retrieved February 15, 2026, from [Link]

-

Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry, 23. Retrieved February 15, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). SMILES Tutorial. EPA Archive. Retrieved February 15, 2026, from [Link]

-

JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2020, August 11). 5.8: Line Notation (SMILES and InChI). Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 1-(2-fluorophenyl)-4-nitro-1H-pyrazole. Retrieved February 15, 2026, from [Link]

-

Egyptian Pharmaceutical Journal. (2021, January 26). Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 4-(4-nitrophenyl)-1H-pyrazole. Retrieved February 15, 2026, from [Link]

-

International Journal of Green Pharmacy. (2020, August 21). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. Retrieved February 15, 2026, from [Link]

-

PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved February 15, 2026, from [Link]

-

ijprajournal. (n.d.). Synthesis, Characterization and Antihelminthic Activity of Some Pyrazole Derivative. Retrieved February 15, 2026, from [Link]

-

IJTSRD. (2022, July 15). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. Retrieved February 15, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. NIST WebBook. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid. Retrieved February 15, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. NIST WebBook. Retrieved February 15, 2026, from [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2018, September 23). 4-(2-fluoro-4-nitrophenyl)morpholine. Retrieved February 15, 2026, from [Link]

-

SpectraBase. (n.d.). Pyrazole - Optional[FTIR] - Spectrum. Retrieved February 15, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved February 15, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 4,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Chemical structures and numbering of pyrazole (1) and dihydropyrazole (pyrazoline) tautomers 2–4[8]. Retrieved February 15, 2026, from [Link]

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(2-fluoro-4-nitrophenyl)morpholine [orgspectroscopyint.blogspot.com]

- 5. rsc.org [rsc.org]

- 6. 1-(2-fluorophenyl)-4-nitro-1H-pyrazole | C9H6FN3O2 | CID 177684201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. 5-(4-nitrophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole | C21H17N3O2 | CID 349864 - PubChem [pubchem.ncbi.nlm.nih.gov]

literature review of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole derivatives

An In-depth Technical Guide to 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2] This technical guide provides a comprehensive review of a specific, highly promising class of pyrazole derivatives: those substituted with a 1-(2-fluoro-4-nitrophenyl) moiety. This particular substitution pattern combines the versatile biological activity of the pyrazole core with the unique electronic and pharmacokinetic properties conferred by the fluoro and nitro groups. We will delve into the synthetic methodologies for creating these compounds, explore their diverse and potent biological activities—with a primary focus on anticancer and antimicrobial applications—and dissect the structure-activity relationships that govern their efficacy. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the therapeutic potential of this chemical class.

Introduction: A Synthesis of Scaffolds

The enduring interest in pyrazole derivatives stems from their remarkable versatility and broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] The five-membered heterocyclic ring, with its two adjacent nitrogen atoms, provides a unique electronic architecture and multiple points for substitution, allowing for fine-tuning of biological and physical properties.

The introduction of a 2-fluoro-4-nitrophenyl group at the N1 position of the pyrazole ring is a deliberate design choice. The strong electron-withdrawing nature of the nitro group and the high electronegativity of the fluorine atom significantly modulate the electronic properties of the entire molecule. This can enhance binding affinity to biological targets, improve metabolic stability, and alter cell permeability. The strategic placement of fluorine, in particular, is a common tactic in modern drug design to block metabolic oxidation and increase binding potency. This guide synthesizes the current body of knowledge on this specific scaffold, highlighting its potential as a source of next-generation therapeutic agents.

Synthetic Strategies and Methodologies

The construction of the this compound core is typically achieved through a multi-step process that first involves the synthesis of a substituted phenylhydrazine precursor, followed by a cyclocondensation reaction with a 1,3-dicarbonyl compound or its equivalent.

General Synthetic Workflow

A common and effective route begins with a commercially available starting material like 3,4-difluoronitrobenzene. A nucleophilic aromatic substitution reaction is first performed, which is then followed by reduction of the nitro group and subsequent cyclization to form the desired pyrazole ring.

Caption: General synthetic pathway to pyrazole derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Precursor

The following protocol details the synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine, a key intermediate for accessing the target scaffold.[4]

Objective: To synthesize 4-(2-fluoro-4-nitrophenyl)morpholine from 3,4-difluoronitrobenzene.

Materials:

-

3,4-difluoronitrobenzene (1.0 eq)

-

Morpholine (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (1.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Deionized Water

Procedure:

-

To a stirred solution of morpholine (1.1 eq) and potassium carbonate (1.0 eq) in DMF (3 mL per gram of starting material), add 3,4-difluoronitrobenzene (1.0 eq) dropwise at room temperature over 1 hour.

-

Continue stirring the reaction mixture at room temperature for 3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into a beaker containing deionized water (15 mL per gram of starting material).

-

Stir the aqueous mixture for 1 hour to precipitate the product.

-

Filter the solid product using a Buchner funnel and wash thoroughly with excess deionized water.

-

Dry the resulting yellow solid under vacuum to yield 4-(2-fluoro-4-nitrophenyl)morpholine.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, to validate its identity and purity before proceeding to subsequent steps.[4]

Biological Applications and Mechanisms of Action

Derivatives of the this compound scaffold have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity: Targeting Key Signaling Kinases

A predominant mechanism of action for the anticancer effects of pyrazole derivatives is the inhibition of protein kinases, which are critical enzymes in cell signaling pathways that often become dysregulated in cancer.[5][6]

Mechanism of Action: Kinase Inhibition Many pyrazole derivatives function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[7][8][9] The abnormal signaling of these kinases is a hallmark of many cancers, promoting uncontrolled cell proliferation and angiogenesis (the formation of new blood vessels to supply the tumor).[5][10] By blocking these kinases, this compound derivatives can arrest the cell cycle and inhibit tumor growth.

Caption: Inhibition of RTK signaling by pyrazole derivatives.

Quantitative Data: In Vitro Anticancer Activity The potency of these derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound Class | Target Cell Line | Key Kinase Target | Reported IC₅₀ (µM) | Reference |

| Fused Pyrazole Derivatives | HEPG2 (Liver Cancer) | EGFR / VEGFR-2 | 0.31 - 8.71 | [7] |

| Pyrazolo[3,4-d]pyrimidine | A549 (Lung Cancer) | EGFR (T790M mutant) | 0.236 | [11] |

| Pyrazole-Carbaldehydes | MCF7 (Breast Cancer) | PI3 Kinase | 0.25 | [11] |

| Pyrazole-Oxindoles | Hela (Cervical Cancer) | CDK2 | 0.199 | [11] |

Antimicrobial and Antifungal Activity

Numerous studies have highlighted the efficacy of pyrazole derivatives against a wide range of pathogens, including multi-drug resistant bacteria and fungi.[12][13][14] The presence of fluoro and nitro groups on the phenyl ring is often associated with enhanced antimicrobial activity.[12][14]

Spectrum of Activity: These compounds have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans and Aspergillus niger.[12][15]

Quantitative Data: Minimum Inhibitory Concentration (MIC) The MIC represents the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Type | Target Organism | Reported MIC (µg/mL) | Reference |

| Imidazothiadiazole-Pyrazole | Clavibacter michiganensis | 1.56 | [13] |

| Quinolinyl Pyrazole Chalcones | Streptococcus pneumoniae | 100 | [14] |

| Nitro-aromatic Pyrazoles | Pseudomonas aeruginosa | N/A (Best Activity) | [14] |

| Thiophene-Pyrazole | Candida albicans | <0.24 | [13] |

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyrazole and phenyl rings.

-

Phenyl Ring Substitution: The presence of a halogen (fluoro or chloro) group is often desirable for enhanced antibacterial and antifungal activity.[12] The position of these substituents is also critical; for instance, a meta-fluoro substitution on a related phenyl ring was found to be optimal for Aurora B kinase selectivity.[8]

-

Pyrazole Ring Substitution: Modifications at the C3, C4, and C5 positions of the pyrazole ring dramatically influence potency and selectivity. Fusing the pyrazole with other heterocyclic rings, such as pyrimidine or pyran, has been shown to produce highly potent anticancer agents.[7] Introducing different substituents at these positions can modulate the compound's ability to fit into the active site of a target enzyme.

Caption: Relationship between structural changes and activity.

Future Perspectives and Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The extensive body of research demonstrates potent activity against critical targets in oncology and infectious disease. Future research should focus on:

-

Lead Optimization: Systematically modifying the most potent compounds to improve their selectivity, reduce off-target effects, and enhance their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion).

-

Mechanism Elucidation: For compounds with promising antimicrobial activity, further studies are needed to pinpoint their precise molecular targets within the pathogens.

-

Combating Resistance: Investigating the efficacy of these derivatives against drug-resistant cancer cell lines and microbial strains is a critical next step.[11]

References

- Muthubhupathi G, et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives. Academic Strive.

- (N/A). (N/A). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.

- (N/A). (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Journal of Cancer Science and Clinical Therapeutics.

- (N/A). (N/A). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Future Medicinal Chemistry.

- (N/A). (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers.

- (N/A). (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.

- (N/A). (N/A). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters.

- (N/A). (N/A). Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library.

- Zhang, Y., et al. (N/A). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences.

- (N/A). (N/A). Current status of pyrazole and its biological activities. Pharmaceutical and Biological Evaluations.

- (N/A). (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy.

- (N/A). (N/A). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research.

- Kenawy, E.-R., et al. (N/A). Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations. New Journal of Chemistry.

- Kavitha, N.V., et al. (2011). Synthesis and antimicrobial activities of some new pyrazole derivatives. Der Pharma Chemica.

- (N/A). (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub.

- (N/A). (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules.

- (N/A). (2021). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Archiv der Pharmazie.

- (N/A). (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation.

- (N/A). (2026). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research.

- (N/A). (N/A). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.

- (N/A). (2020). Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters.

- (N/A). (N/A). Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27).. ResearchGate.

- (N/A). (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Food and Drug Analysis.

- Saha, S., & Pal, D. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent.. ResearchGate.

- Panday, A., & Kumar, A. (N/A). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchr.org [jchr.org]

- 4. jocpr.com [jocpr.com]

- 5. japsonline.com [japsonline.com]

- 6. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academicstrive.com [academicstrive.com]

- 13. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. meddocsonline.org [meddocsonline.org]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Methodological & Application

Application Note: Selective Catalytic Hydrogenation of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole

This Application Note is structured to provide an authoritative, field-ready guide for the catalytic hydrogenation of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole . It prioritizes selectivity (preventing defluorination) and safety, adhering to the rigorous standards of pharmaceutical process development.

Part 1: Executive Summary & Strategic Analysis

The transformation of This compound (1) to 1-(2-fluoro-4-aminophenyl)-1H-pyrazole (2) is a critical step in the synthesis of Factor Xa inhibitors and other pyrazole-based pharmaceuticals. While nitro reduction is a standard operation, this specific substrate presents a "Selectivity Cliff" due to two competing factors:

-

Hydrodefluorination Risk: Although the C-F bond is stronger than C-Cl or C-Br, the high energy of active catalyst sites (particularly on Pd) can facilitate oxidative addition, leading to the des-fluoro impurity (1-(4-aminophenyl)-1H-pyrazole). In GMP environments, this impurity is often limited to <0.10%.

-

Catalyst Poisoning: The pyrazole ring contains a pyridine-like nitrogen (N2) with a lone pair capable of coordinating to the metal surface, potentially stalling the reaction or requiring higher catalyst loadings.

The Chemist’s Decision Matrix: Catalyst Selection

| Catalyst System | Activity | Selectivity (vs. Defluorination) | Recommendation |

| Pd/C (Standard) | High | Low to Moderate | Avoid unless strictly optimized. High risk of C-F cleavage. |

| Pt/C (Sulfided) | Moderate | High | Primary Recommendation. Sulfur poisons high-energy sites responsible for hydrogenolysis. |

| Raney Nickel | Moderate | Moderate | Secondary Option. Cost-effective for scale, but requires careful handling (pyrophoric). |

| Pt-V/C (Vanadium doped) | High | Very High | Specialized. Excellent for halo-nitro aromatics if available. |

Part 2: Detailed Experimental Protocols

Protocol A: High-Selectivity Laboratory Scale (Recommended)

Designed for 10g – 100g batches where purity is paramount.

Reagents:

-

Substrate: this compound

-

Catalyst: 5% Pt/C (Sulfided), wetted (typically 50% water)

-

Solvent: Methanol (HPLC Grade) or THF

-

Additive: None required for sulfided catalysts; optionally 0.1 equiv Acetic Acid.

Step-by-Step Methodology:

-

Reactor Preparation: Ensure a 500 mL Hastelloy or Stainless Steel autoclave is clean and dry. Leak test with Nitrogen at 10 bar.

-

Charging:

-

Charge Substrate (20.0 g, 1.0 equiv) into the reactor.

-

Add Methanol (200 mL, 10 vol). Stir to suspend/dissolve.

-

Critical Step: Add Catalyst (1.0 g, 5 wt% loading relative to substrate) as a slurry in minimal water/methanol. Do not add dry catalyst to flammable solvents.

-

-

Purging:

-

Seal reactor.[1]

-

Pressurize with Nitrogen to 5 bar, stir for 1 min, vent to 1 bar. Repeat 3 times (removes Oxygen).

-

Pressurize with Hydrogen to 5 bar, stir for 1 min, vent to 1 bar. Repeat 3 times.

-

-

Reaction:

-

Set Hydrogen pressure to 3.0 bar (constant pressure) .

-

Set temperature to 25°C .

-

Stir rate: 800-1000 rpm (Mass transfer limited reaction).

-

Observation: An exotherm is expected.[1] Maintain internal temperature <35°C to prevent defluorination.

-

-

Monitoring:

-

Monitor H2 uptake. Reaction typically completes in 2-4 hours.

-

IPC (In-Process Control): Sample after 2 hours. Analyze by HPLC. Target: <0.5% Starting Material, <0.1% Des-fluoro impurity.

-

-

Workup:

-

Vent H2, purge with Nitrogen (3x).

-

Filter reaction mixture through a Celite pad (or specialized sparkler filter) to remove catalyst. Wash cake with Methanol (2 vol).

-

Concentrate filtrate under reduced pressure to yield the off-white solid amine.

-

Protocol B: Process Scale Optimization (Pd/C with Inhibitor)

Designed for cost reduction on >1 kg scale, utilizing the more active Pd catalyst with modifications to prevent side reactions.

Concept: The addition of an acidic buffer or a specific poison (like diphenyl sulfide) modifies the Pd surface to mimic Pt's selectivity.

Reagents:

-

Catalyst: 5% Pd/C (Standard type).

-

Inhibitor: H3PO4 (0.5 equiv) or Morpholine (0.1 equiv) - Note: Acidic conditions protonate the amine product, preventing it from poisoning the catalyst, while also suppressing C-F cleavage mechanisms that are base-promoted.

Modifications to Protocol A:

-

Solvent System: Use Ethanol/Water (9:1).

-

Acid Addition: Add H3PO4 (85%) directly to the solvent mixture before catalyst addition.

-

Pressure: Operate at slightly higher pressure (5-8 bar) to favor nitro reduction kinetics over the slower C-F cleavage.

-

Temperature: Strictly control at 20-25°C. Do not exceed 30°C.

Part 3: Mechanism & Visualization

Reaction Pathway and Impurity Formation

The following diagram illustrates the desired Haber-Lukashevich pathway versus the critical hydrodefluorination side reaction.

Caption: Reaction pathway showing the sequential reduction of the nitro group and the competing hydrodefluorination risk (red).

Experimental Workflow

Standard Operating Procedure (SOP) flow for the hydrogenation suite.

Caption: Operational workflow for batch hydrogenation ensuring safety and quality control checkpoints.

Part 4: Technical Data & Troubleshooting

Solvent Compatibility Table

| Solvent | Rate | Solubility | Safety Note |

| Methanol | Fast | High | Flammable, toxic. Standard choice. |

| Ethanol | Moderate | Moderate | Green solvent. Slower kinetics than MeOH. |

| THF | Fast | High | Peroxide risk. Good for larger pyrazoles. |

| Ethyl Acetate | Slow | Moderate | Safer, but low H2 solubility reduces rate. |

Troubleshooting Guide

Scenario 1: Reaction Stalls at 90% Conversion

-

Cause: Catalyst poisoning by the amine product or pyrazole nitrogen.

-

Fix: Do not increase temperature (risk of defluorination). Instead, purge the headspace to remove potential CO/poisons, or add a fresh "spike" of catalyst (10% of original load). Alternatively, add 1.0 equiv of Acetic Acid to protonate the amine.

Scenario 2: High Des-fluoro Impurity (>0.5%)

-

Cause: Temperature too high or Hydrogen pressure too low (starved surface).

-

Fix: Switch to Sulfided Pt/C immediately. If using Pd/C, lower temperature to 15°C and ensure mass transfer is maximized (higher stir rate).

Scenario 3: Hydroxylamine Accumulation

-

Cause: Incomplete reduction of the intermediate.

-

Fix: Extend reaction time. Hydroxylamine reduction is often the rate-determining step. Ensure pressure is maintained until uptake completely ceases.

Part 5: Safety Considerations (HSE)

-

Hydrogen Gas: Extremely flammable (LEL 4%). All equipment must be grounded. Use intrinsically safe sensors.

-

Pyrophoric Catalysts: Dry Pd/C and Raney Ni can ignite in air. Always handle as a water-wet slurry. Keep under inert atmosphere (N2/Ar) when not in use.

-

Exotherm: Nitro reduction releases ~500 kJ/mol. On large scale, dosing hydrogen (semi-batch) or controlling temperature via jacket cooling is mandatory to prevent thermal runaway.

Part 6: References

-

BenchChem. Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds. (2025).[1][2][3][4][5][6] Retrieved from

-

Organic Process Research & Development. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2016). Retrieved from

-

Google Patents. Process for hydrogenation of halonitrobenzenes without dehalogenation (US5068436A). Retrieved from

-

ResearchGate. Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. (2012).[2][7] Retrieved from

-

ArborPharmChem. Apixaban Intermediates In Pharmaceutical Research. (2025).[1][2][3][4][5][6] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

using 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole as a pharmaceutical intermediate

Executive Summary

This guide details the technical application of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole (hereafter referred to as Compound A ) as a critical intermediate in the synthesis of N-aryl pyrazole-based active pharmaceutical ingredients (APIs).

The N-aryl pyrazole motif is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in Androgen Receptor (AR) Antagonists (e.g., next-generation analogs of Apalutamide/Enzalutamide) and Kinase Inhibitors (e.g., CDK, EGFR inhibitors). The specific substitution pattern of Compound A—featuring a fluorine atom ortho to the pyrazole and a nitro group para to it—provides a unique electronic and steric profile that enhances ligand-binding affinity in downstream targets.

This document provides validated protocols for the synthesis , purification , and downstream transformation of Compound A, specifically focusing on its reduction to the corresponding aniline, 3-fluoro-4-(1H-pyrazol-1-yl)aniline , a versatile precursor for urea and amide-based drugs.

Chemical Profile & Structural Logic

| Property | Specification |

| Compound Name | This compound |

| Structure | N-linked Pyrazole ring; Phenyl ring substituted with 2-Fluoro and 4-Nitro groups.[1][2][3][4][5][6] |

| Molecular Formula | C₉H₆FN₃O₂ |

| Molecular Weight | 207.16 g/mol |

| Key Functionality | Nitro Group (-NO₂): Masked amine; electron-withdrawing group activating the ring.Fluorine (-F): Bioisostere for H/OH; modulates metabolic stability and lipophilicity.Pyrazole (-C₃H₃N₂): Hydrogen bond acceptor; aromatic stacker. |

| Primary Application | Precursor to 3-fluoro-4-(1H-pyrazol-1-yl)aniline via nitro-reduction. |

Synthetic Pathway Overview

The synthesis of Compound A typically proceeds via Nucleophilic Aromatic Substitution (SNAr) of 3,4-difluoronitrobenzene . The pyrazole acts as the nucleophile, selectively displacing the fluorine at the 4-position (para to the nitro group) due to the strong resonance-stabilizing effect of the nitro group on the Meisenheimer complex intermediate.

Figure 1: Synthetic logic flow from commodity chemicals to the high-value aniline intermediate.

Protocol 1: Synthesis of this compound

Note: If purchasing Compound A commercially, skip to Protocol 2. This section is provided for researchers needing to synthesize the intermediate de novo.

Objective: Selective displacement of the 4-fluoro substituent on 3,4-difluoronitrobenzene.

Reagents & Materials

-

Substrate: 3,4-Difluoronitrobenzene (1.0 equiv)

-

Nucleophile: 1H-Pyrazole (1.1 equiv)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

Solvent: N,N-Dimethylformamide (DMF) or DMSO (Dry).

-

Workup: Ethyl Acetate, Brine, Water.[7]

Step-by-Step Procedure

-

Setup: In a dry 3-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend K₂CO₃ (2.0 equiv) in DMF (5 mL per gram of substrate).

-

Addition: Add 1H-Pyrazole (1.1 equiv) to the suspension and stir at Room Temperature (RT) for 15 minutes to facilitate deprotonation.

-

Reaction: Add 3,4-Difluoronitrobenzene (1.0 equiv) dropwise.

-

Mechanistic Note: The reaction is exothermic. Control addition rate to maintain temperature <40°C.

-

-

Heating: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC. The 4-fluoro displacement is favored over the 3-fluoro due to the para-nitro activation.

-

Quench: Cool to RT and pour the mixture into crushed ice/water (10x volume).

-

Isolation: The product often precipitates as a solid. Filter, wash with water, and dry. If oil forms, extract with Ethyl Acetate, wash with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Protocol 2: Chemoselective Reduction to 3-Fluoro-4-(1H-pyrazol-1-yl)aniline

Core Application: This is the primary use of Compound A. The resulting aniline is the "warhead" attachment point for many kinase inhibitors.

Challenge: Reduce the nitro group without defluorinating the aromatic ring or hydrogenating the pyrazole double bonds.

Method A: Catalytic Hydrogenation (High Purity)

Recommended for pharmaceutical manufacturing due to cleaner impurity profiles.

-

Preparation: Dissolve Compound A (10 g) in Methanol or Ethanol (100 mL).

-

Catalyst: Add 10% Pd/C (5 wt% loading, e.g., 0.5 g).

-

Safety: Add catalyst under a nitrogen blanket to avoid ignition of solvent vapors.

-

-

Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Stir under H₂ balloon pressure (1 atm) or 30 psi (Parr shaker) at RT.

-

Time: Reaction is typically complete in 2–4 hours.

-

Control: Monitor consumption of starting material by HPLC. If defluorination (M-19 impurity) is observed, switch to Method B or add a catalyst poison (e.g., thiophene traces, though not usually necessary for aryl fluorides).

-

-

Workup: Filter through a pad of Celite to remove Pd/C. Wash the pad with Methanol.

-

Concentration: Evaporate solvent under reduced pressure to yield the off-white solid amine.

Method B: Iron/Ammonium Chloride (Chemoselective)

Recommended if sensitive functional groups are present or if defluorination is observed with Pd/C.

-

Setup: Suspend Compound A (1.0 equiv) and Iron Powder (325 mesh, 5.0 equiv) in a mixture of Ethanol:Water (4:1) .

-

Activation: Add Ammonium Chloride (NH₄Cl) (3.0 equiv).

-

Reflux: Heat to reflux (approx. 80°C) with vigorous stirring for 2 hours.

-

Workup: Filter the hot mixture through Celite to remove iron oxides. Wash with hot ethanol.

-

Isolation: Concentrate the filtrate. Partition the residue between water and Ethyl Acetate.[8] The organic layer contains the pure aniline.

Downstream Applications: Building the API

Once 3-fluoro-4-(1H-pyrazol-1-yl)aniline is generated, it is typically coupled to form Ureas or Amides.

Workflow: Synthesis of Kinase Inhibitor Scaffolds

Most kinase inhibitors utilizing this intermediate follow a "Cap-Linker-Tail" architecture, where the pyrazole-aniline serves as the "Tail" or "Hinge Binder".

Figure 2: Divergent synthesis pathways from the aniline intermediate.

Example Protocol: Urea Formation

-

Dissolve 3-fluoro-4-(1H-pyrazol-1-yl)aniline (1.0 equiv) in dry Dichloromethane (DCM) .

-

Add the desired Isocyanate (1.0 equiv) dropwise at 0°C.

-

Allow to warm to RT and stir for 2–12 hours.

-

The urea product often precipitates. Filter and wash with DCM/Hexane.

Quality Control & Impurity Profiling

| Parameter | Method | Acceptance Criteria |

| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | > 98.0% |

| Regioisomer | ¹H-NMR | Confirm absence of 3-fluoro-6-nitro isomer (from attack at C2 of precursor). |

| Defluorination | LC-MS | Mass [M-19] should be < 0.1%. |

| Residual Solvent | GC-Headspace | DMF < 880 ppm (ICH Q3C). |

Analytical Insight: In ¹H-NMR, the 3-fluoro-4-(1H-pyrazol-1-yl)aniline product will show a characteristic coupling pattern for the phenyl ring protons. The proton ortho to the fluorine (H2) usually appears as a doublet of doublets (dd) due to H-H and H-F coupling. The pyrazole protons will appear as three distinct signals (H3', H4', H5') in the aromatic region.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2761097, 4-(4-nitrophenyl)-1H-pyrazole (Structural Analog Reference). Retrieved from [Link]

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[7] (Reference for SNAr mechanism and nitro activation).

- Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 4, 2337-2347.

- Vertex Pharmaceuticals (2012).Patent WO2012158884: Pyrazole derivatives as inhibitors of kinases. (Context for pyrazole-aniline scaffolds in drug discovery).

Sources

- 1. prepchem.com [prepchem.com]

- 2. 4-Fluoro-1H-pyrazole 95 35277-02-2 [sigmaaldrich.com]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. ossila.com [ossila.com]

- 6. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Improving Yield of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole Synthesis

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this N-arylation reaction. We will explore the primary synthetic routes, troubleshoot common experimental issues, and provide detailed, optimized protocols grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the synthesis.

Q1: What are the primary synthetic routes to this compound?

A1: There are two main, highly effective methods for this synthesis:

-

Nucleophilic Aromatic Substitution (SNAr): This is often the most direct route. It involves reacting pyrazole with an activated aryl halide, such as 1,2-difluoro-4-nitrobenzene. The strong electron-withdrawing effect of the nitro group and the ortho-fluorine atom activates the C1 position for nucleophilic attack by the pyrazole anion.[1][2]

-

Palladium- or Copper-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination (Palladium) or Ullmann condensation (Copper) are powerful alternatives.[3][4] These methods are particularly useful if the SNAr reaction is sluggish or if the starting materials are less reactive.[5][6]

Q2: Which route is generally preferred, SNAr or Buchwald-Hartwig?

A2: For this specific target molecule, the SNAr reaction is generally preferred due to the high activation of the 2-fluoro-4-nitrophenyl ring. The reaction is typically cleaner, does not require expensive and air-sensitive metal catalysts and ligands, and is often easier to scale up.[7][8] The Buchwald-Hartwig reaction is an excellent fallback strategy if SNAr fails, but it introduces the complexity of catalyst/ligand screening and the need for strictly inert conditions.[9]

Q3: What are the most critical parameters to control for achieving high yield?

A3: Regardless of the method, the following parameters are crucial:

-

Base Selection: The base deprotonates the pyrazole N-H, generating the active nucleophile. Its strength and solubility are critical.[10][11]

-

Solvent Choice: The solvent must dissolve the reactants and intermediates. For SNAr, polar aprotic solvents are ideal, while for cross-coupling, ethereal or hydrocarbon solvents are common.[8][12]

-

Temperature: The reaction requires sufficient thermal energy for activation, but excessive heat can lead to decomposition or side-product formation.

-

Purity of Reagents: Water and other impurities can quench the base, deactivate catalysts, or participate in side reactions. Ensure all reagents and solvents are anhydrous where required.

Q4: How can I effectively monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that provides good separation between the starting materials (pyrazole and aryl halide) and the product. A typical eluent system is a mixture of ethyl acetate and hexanes. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems in a question-and-answer format.

Issue 1: Poor or No Conversion of Starting Material

Q: My reaction has stalled, showing very low conversion of the aryl halide and pyrazole starting materials. What are the likely causes and solutions?

A: A stalled reaction can be frustrating, but it is often solvable by systematically evaluating the reaction components. The flowchart below outlines a logical troubleshooting process.

Caption: A logical workflow for troubleshooting low reaction conversion.

-

Detailed Solutions:

-

Re-evaluate Your Base: The pyrazole N-H proton must be removed. If you are using a weak base like potassium carbonate (K₂CO₃), ensure it is finely ground and anhydrous. For a more potent option, cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility and the "cesium effect".[11] For SNAr, a strong but non-nucleophilic base like sodium hydride (NaH) can be used, but requires careful handling and anhydrous conditions.

-

Optimize Temperature: SNAr reactions with moderately activated systems often require heat. If you are running the reaction at room temperature, try increasing it to 80-120 °C. Monitor carefully, as the nitro group can be sensitive to very high temperatures.

-

Check Solubility: If reactants are not fully dissolved, the reaction will be slow or incomplete. For SNAr, polar aprotic solvents like DMF, DMSO, or NMP are excellent choices as they effectively solvate the charged intermediate.[7]

-

Consider Catalyst/Ligand (Buchwald-Hartwig): If you are using a catalytic method, ensure your palladium source and phosphine ligand are not degraded. The reaction must be performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the catalyst.[3][9]

-

Issue 2: Formation of Isomeric Byproducts

Q: I have obtained the product, but it is contaminated with an isomer that is difficult to separate. What is this isomer and how can I prevent its formation?

A: The likely contaminant is the 1-(6-fluoro-4-nitrophenyl)-1H-pyrazole isomer. This arises from the nucleophilic attack on the C-F bond at the 2-position instead of the intended C-F or C-Cl bond at the 1-position of your starting material. While attack at C1 is electronically favored due to the para-nitro group, attack at C2 can occur, especially at high temperatures.

-

Solutions to Improve Regioselectivity:

-

Lower the Reaction Temperature: Higher temperatures can overcome the activation energy barrier for the less-favored pathway. Run the reaction at the lowest temperature that still provides a reasonable rate.

-

Choice of Leaving Group: Using 1-chloro-2-fluoro-4-nitrobenzene instead of 1,2-difluoro-4-nitrobenzene can improve selectivity. The C-Cl bond is generally more reactive in palladium-catalyzed couplings, while the C-F bond is more susceptible to SNAr. In an SNAr context, the fluorine at C1 is still the primary leaving group due to electronic activation, but optimizing conditions is key.

-

Steric Hindrance: For catalytic methods, using a bulkier phosphine ligand can sometimes improve regioselectivity by sterically directing the catalyst to the less hindered position on the aryl halide.[13][14]

-

Issue 3: Product Decomposition

Q: My reaction turns dark, and I observe product loss over time, resulting in a low isolated yield. What is causing this decomposition?

A: Aromatic nitro compounds can be sensitive to harsh reaction conditions. Decomposition is often caused by:

-

Excessively Strong Base: Strong bases like sodium methoxide or sodium hydroxide can react with the nitro group or other parts of the molecule, especially at elevated temperatures.

-

High Temperatures: Prolonged heating above 120-130 °C can lead to thermal decomposition of the product.

-

Solutions to Prevent Decomposition:

-

Use a Milder Base: Switch from alkoxides or hydroxides to carbonate bases like K₂CO₃ or Cs₂CO₃. These are generally strong enough to deprotonate pyrazole without causing significant side reactions.[9][11]

-

Minimize Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction immediately. Do not let it stir at high temperature unnecessarily.

-

Lower the Temperature: If possible, find a set of conditions (e.g., more active base or catalyst) that allows the reaction to proceed at a lower temperature.

-

Section 3: Optimized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the two primary synthetic routes.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

This protocol is recommended as the primary approach due to its simplicity and efficiency.

Materials:

-

Pyrazole

-

1,2-Difluoro-4-nitrobenzene

-

Cesium Carbonate (Cs₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Brine (saturated aq. NaCl)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrazole (1.0 eq.), 1,2-difluoro-4-nitrobenzene (1.1 eq.), and cesium carbonate (1.5 eq.).

-

Under a nitrogen atmosphere, add anhydrous DMF (approx. 0.2 M concentration relative to pyrazole).

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexanes). The reaction is typically complete within 4-8 hours.

-

Once the pyrazole is consumed, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol is a robust alternative if the SNAr approach is unsuccessful.

Materials:

-

Pyrazole

-

1-Chloro-2-fluoro-4-nitrobenzene

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a suitable precatalyst

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or other suitable ligand

-

Potassium Phosphate (K₃PO₄), anhydrous

-

Toluene, anhydrous

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Celite

Procedure:

-

Strictly under an inert atmosphere (glovebox or Schlenk line): To a dry Schlenk flask, add Pd₂(dba)₃ (0.01 eq.), Xantphos (0.02 eq.), potassium phosphate (2.0 eq.), pyrazole (1.2 eq.), and 1-chloro-2-fluoro-4-nitrobenzene (1.0 eq.).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

-

Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel as described in Protocol A.

Section 4: Mechanistic Insights & Parameter Comparison

Understanding the underlying mechanisms is key to rational optimization.

Reaction Mechanisms

Sources

- 1. pharmdguru.com [pharmdguru.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. gchemglobal.com [gchemglobal.com]

- 8. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]

- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole

Welcome to the technical support center for the synthesis and purification of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with regioisomeric impurities in this critical synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experimental outcomes.

Introduction: The Challenge of Regioisomers in N-Aryl Pyrazole Synthesis

The synthesis of this compound, typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between pyrazole and an activated fluoronitrobenzene derivative, is often complicated by the formation of a regioisomeric impurity. Pyrazole, being an unsymmetrical heterocycle, possesses two reactive nitrogen atoms, leading to the potential for substitution at either position. This results in a mixture of the desired product and its isomer, which can be challenging to separate due to their similar physicochemical properties.[1]

This guide provides a comprehensive resource for identifying, separating, and removing these regioisomeric impurities, ensuring the high purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common regioisomeric impurity in the synthesis of this compound?

The most common regioisomeric impurity is 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole . This arises from the nucleophilic attack of the pyrazole nitrogen at the carbon bearing the fluorine ortho to the nitro group in the starting material, 1,2-difluoro-4-nitrobenzene, or a related activated aryl fluoride. The nitro group strongly activates both ortho and para positions to nucleophilic attack.

Q2: Why does this regioisomer form?

The formation of regioisomers is a direct consequence of the two nucleophilic nitrogen atoms in the pyrazole ring and the electronic activation of the fluoronitrobenzene starting material. The electron-withdrawing nitro group makes the ortho and para positions electron-deficient and thus susceptible to nucleophilic attack. The relative ratio of the two isomers can be influenced by factors such as the choice of base, solvent, and reaction temperature, which can affect the steric hindrance and the electronic environment of the reacting species.[2]

Q3: What are the primary methods for removing this regioisomeric impurity?

The two most effective and widely used methods for separating these regioisomers are:

-

Flash Column Chromatography: This is the most common and generally successful method for separating regioisomers on a laboratory scale.[1]

-

Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective and scalable method for purification.[3]

Troubleshooting Guide

Issue 1: My TLC plate shows two spots that are very close together.

This is a classic indication of the presence of regioisomers. Due to their similar structures, they often have very close Rf values.

-

Causality: The small difference in polarity between the two isomers results in similar affinities for the stationary phase.

-

Solution:

-

Optimize your TLC solvent system: Experiment with different solvent mixtures. A common starting point for N-aryl pyrazoles is a mixture of hexane and ethyl acetate.[4] Try varying the ratio to maximize the separation between the two spots. Sometimes, adding a small amount of a third solvent, like dichloromethane, can improve resolution.

-

Use a longer TLC plate: This will allow for a greater separation distance between the spots.

-

Issue 2: I'm having trouble separating the regioisomers by flash column chromatography.

Even with an optimized solvent system from TLC, baseline separation on a column can be challenging.

-

Causality: The isomers have very similar polarities, leading to overlapping elution profiles.

-

Troubleshooting Steps:

-

Use a shallower solvent gradient: A slow, gradual increase in the polarity of the mobile phase can significantly improve separation. For example, instead of going from 10% to 50% ethyl acetate in hexane over 10 column volumes, try a gradient from 10% to 30% over 20 column volumes.

-

Dry load your sample: Dissolving the crude product in a strong solvent and directly loading it onto the column can lead to band broadening and poor separation. Instead, adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[5]

-

Choose the right column size: Use a longer, narrower column for better resolution. A higher surface area of the stationary phase will provide more opportunities for interaction and separation.

-

Issue 3: How can I confirm the identity of the two separated isomers?

Definitive identification of the desired product and the regioisomeric impurity is crucial. This is best achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Causality: The different substitution patterns on the phenyl ring lead to distinct chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra.

-

Analytical Protocol: NMR Analysis

-

¹H NMR:

-

This compound (Desired Product): The protons on the phenyl ring will exhibit a characteristic set of splitting patterns due to coupling with each other and with the fluorine atom. The proton ortho to the fluorine and meta to the nitro group will be a doublet of doublets. The proton ortho to the nitro group will also be a doublet of doublets. The proton meta to the fluorine and ortho to the nitro group will be a doublet.

-

1-(4-fluoro-2-nitrophenyl)-1H-pyrazole (Impurity): The proton ortho to the fluorine and meta to the nitro group will show a different coupling pattern compared to the desired product. The symmetry and electronic environment are different, leading to distinct chemical shifts for the pyrazole protons as well.

-

-

¹³C NMR:

-

The carbon atom directly bonded to the fluorine will show a large one-bond coupling constant (¹JC-F) of approximately 240-260 Hz. The position of this signal will differ between the two isomers.

-

The carbon atoms ortho and meta to the fluorine will show smaller two- and three-bond coupling constants (²JC-F and ³JC-F), which can also be used to distinguish the isomers.

-

-

The following diagram illustrates the expected synthetic pathway and the formation of the regioisomeric impurity.

Sources

- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]

- 2. greenpharmacy.info [greenpharmacy.info]

- 3. researchgate.net [researchgate.net]

- 4. New pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimizing Reaction Temperature for Pyrazole N-Arylation

Welcome to the technical support center for pyrazole N-arylation. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the critical parameter of reaction temperature, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to diagnose issues, optimize your reaction conditions, and achieve high-yield, selective synthesis of N-arylpyrazoles.

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during pyrazole N-arylation where temperature is a key factor.

Q1: My reaction yield is very low or I'm observing no reaction. How can I be sure my temperature is appropriate?

A1: Low or no conversion is a classic symptom of insufficient thermal energy. N-arylation reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, have an activation energy barrier that must be overcome.

Causality & Recommended Actions:

-

Insufficient Energy: The reaction may not have enough energy to proceed through the catalytic cycle, specifically the oxidative addition and reductive elimination steps.

-

Initial Temperature Ranges: For many copper-catalyzed (Ullmann-type) reactions, a starting temperature range of 90-120 °C is common.[1][2] Palladium-catalyzed (Buchwald-Hartwig) reactions often proceed efficiently between 80-130 °C.[2][3]

-

Incremental Increase: If you observe low conversion, consider a stepwise increase in temperature by 10-20 °C. Monitor the reaction progress by TLC or LC-MS to see if product formation improves.[4]

-

Microwave Synthesis: For rapid optimization, microwave-assisted organic synthesis (MAOS) can be a powerful tool. It allows for precise temperature control and can significantly reduce reaction times.[5][6] For example, some pyrazole syntheses that take hours with conventional heating can be completed in minutes under microwave irradiation at temperatures around 100-140 °C.[6][7][8]

Q2: My reaction is producing significant byproducts, and the yield of my desired N-arylpyrazole is low. Could the temperature be too high?

A2: Absolutely. Excessive heat can lead to a variety of side reactions and decomposition pathways, reducing the yield and complicating purification.

Causality & Recommended Actions:

-

Thermal Decomposition: Starting materials, reagents, or the desired product may be thermally unstable at the reaction temperature. This is often indicated by a darkening of the reaction mixture.

-

Side Reactions: High temperatures can promote undesired side reactions such as debromination or catalyst deactivation.[4] In some cases, temperatures exceeding 120 °C have been shown to result in byproduct formation.[5]

-

Homocoupling: In Ullmann-type reactions, high temperatures can sometimes favor the homocoupling of aryl halides.

-

Temperature Reduction: If you suspect the temperature is too high, decrease it in 10-20 °C increments. While this may slow the reaction rate, it can significantly improve selectivity and yield.

-

Ligand and Catalyst System: Consider if your chosen ligand and catalyst are stable at the operating temperature. Some catalyst complexes may decompose at elevated temperatures.[4]

Q3: I'm seeing a mixture of N1- and N2-arylated pyrazole isomers. How does temperature influence this regioselectivity?

A3: For unsymmetrical pyrazoles, achieving regioselective N-arylation can be challenging. Temperature can play a role, but it's often intertwined with steric and electronic factors.

Causality & Recommended Actions:

-

Thermodynamic vs. Kinetic Control: At lower temperatures, the reaction may be under kinetic control, favoring the more sterically accessible nitrogen. At higher temperatures, the reaction may shift towards thermodynamic control, favoring the more stable isomer.

-